molecular formula C8H19NO2 B027993 2-(2-Diethylaminoethoxy)ethanol CAS No. 140-82-9

2-(2-Diethylaminoethoxy)ethanol

Cat. No.: B027993
CAS No.: 140-82-9
M. Wt: 161.24 g/mol
InChI Key: VKBVRNHODPFVHK-UHFFFAOYSA-N
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Preparation Methods

2-(2-(Diethylamino)ethoxy)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide . The reaction proceeds as follows:

(C2H5)2NH+(CH2CH2)O(C2H5)2NCH2CH2OH(C_2H_5)_2NH + (CH_2CH_2)O \rightarrow (C_2H_5)_2NCH_2CH_2OH (C2​H5​)2​NH+(CH2​CH2​)O→(C2​H5​)2​NCH2​CH2​OH

Alternatively, it can also be prepared by reacting diethylamine with ethylene chlorohydrin . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-(Diethylamino)ethoxy)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VKBVRNHODPFVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCO
Source PubChem
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Molecular Formula

C8H19NO2
Record name DIETHYLAMINOETHOXYETHANOL
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Related CAS

63833-83-0
Record name Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9059701
Record name 2-[2-(Diethylamino)ethoxy]ethanol
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Molecular Weight

161.24 g/mol
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Physical Description

Diethylaminoethoxyethanol appears as a colorless liquid with an amine-like odor. Slightly less dense than water and slightly soluble in water. May emit toxic oxides of nitrogen when heated to high temperatures May cause irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name DIETHYLAMINOETHOXYETHANOL
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CAS No.

140-82-9
Record name DIETHYLAMINOETHOXYETHANOL
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Record name 2-[2-(Diethylamino)ethoxy]ethanol
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Record name Ethanol, 2-(2-(diethylamino)ethoxy)-
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Record name Diethylaminoethoxyethanol
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Record name Ethanol, 2-[2-(diethylamino)ethoxy]-
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Record name 2-[2-(Diethylamino)ethoxy]ethanol
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Record name 2-[2-(diethylamino)ethoxy]ethanol
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Record name 2-[2-(Diethylamino)ethoxy]ethanol
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Synthesis routes and methods

Procedure details

2-(2-aminoethoxy)ethanol (Aldrich 0.5 mmol) is treated with NaBH3CN (Aldrich, 200 mg, 3.0 mmol) in 50% aqueous methanol (30 mL). To this solution, acetaldehyde 95% purity (2 mL, 17 mmol) is added in one portion and the mixture is heated at 50° C. for 2 days in a flask under argon. After removal of the solvent under reduced pressure, the residue is dissolved in water, extracted with ethylacetate to give the title compound.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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